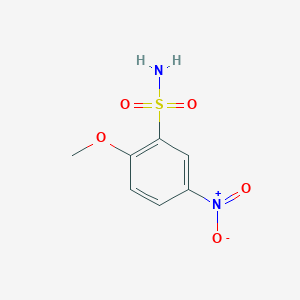

2-Methoxy-5-nitrobenzenesulfonamide

Description

Contextual Significance of Benzenesulfonamide (B165840) Scaffolds in Organic and Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in the fields of organic and medicinal chemistry. This structural motif is present in a wide array of biologically active molecules and serves as a versatile pharmacophore. The sulfonamide group (-SO₂NH₂) is a key feature, capable of engaging in various non-covalent interactions, such as hydrogen bonding, which is crucial for the binding of molecules to biological targets. rsc.org

Over the years, extensive research has demonstrated that compounds containing the benzenesulfonamide scaffold possess a broad spectrum of pharmacological activities. These include, but are not limited to, antibacterial, carbonic anhydrase inhibitory, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties. rsc.org The ability of the sulfonamide moiety to mimic a carboxylate group, coupled with its chemical stability, has made it a privileged structure in drug design and discovery.

Academic Relevance of Functionalized Aromatic Sulfonamides

The academic relevance of functionalized aromatic sulfonamides lies in their utility as versatile intermediates and probes in chemical synthesis and biology. The aromatic ring can be substituted with various functional groups, which allows for the fine-tuning of the molecule's steric and electronic properties. This modularity enables chemists to design and synthesize complex molecules with desired characteristics.

The presence of activating or deactivating groups on the benzene (B151609) ring influences the reactivity of the sulfonamide and the ring itself, opening up diverse synthetic pathways. For instance, the introduction of an electron-withdrawing group like a nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions. Conversely, electron-donating groups can direct electrophilic aromatic substitution. This versatility makes functionalized aromatic sulfonamides valuable tools for constructing complex molecular architectures.

Chemical Properties of 2-Methoxy-5-nitrobenzenesulfonamide

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-2-nitrobenzenesulfonamide | PubChem |

| CAS Number | 6451-49-6 | PubChem |

| Molecular Formula | C₇H₈N₂O₅S | PubChem |

| Molecular Weight | 232.22 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Topological Polar Surface Area | 124 Ų | PubChem |

Note: The IUPAC name for this compound is 5-methoxy-2-nitrobenzenesulfonamide, which differs slightly from the subject line's "this compound". The numbering of the substituents on the benzene ring follows IUPAC nomenclature rules, giving the sulfonamide group the highest priority (position 1).

Synthesis of this compound

A likely synthetic pathway for this compound would start with the chlorosulfonation of 4-nitroanisole (B1192098). In this step, 4-nitroanisole is treated with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) onto the benzene ring, yielding 5-methoxy-2-nitrobenzenesulfonyl chloride. The subsequent step would involve the amination of the resulting sulfonyl chloride. This is typically achieved by reacting the sulfonyl chloride with aqueous ammonia (B1221849) to form the sulfonamide.

This synthetic approach is analogous to the preparation of other substituted benzenesulfonamides, such as the synthesis of 2-methyl-5-nitrobenzene sulfonamide from p-nitrotoluene, which proceeds via sulfochlorination followed by ammoniation. researchgate.net

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not extensively reported. However, based on the known spectral characteristics of similar compounds, the following data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the amine protons of the sulfonamide group. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The methoxy protons would present as a sharp singlet at approximately δ 3.8-4.0 ppm. The two protons of the sulfonamide group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would exhibit signals for the six aromatic carbons, with those attached to the electron-withdrawing nitro and sulfonyl groups shifted further downfield. The carbon of the methoxy group would appear at a characteristic chemical shift in the range of δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H stretching of the sulfonamide group, typically appearing as two bands in the region of 3350-3250 cm⁻¹.

Asymmetric and symmetric S=O stretching of the sulfonyl group, which are strong bands usually found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

N-O stretching of the nitro group, with strong asymmetric and symmetric vibrations around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-O stretching of the methoxy group, typically in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Predicted mass-to-charge ratios for various adducts are available in public databases. aksci.com Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the sulfonyl group (SO₂), and cleavage of the methoxy group.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its three functional groups. The nitro group makes the aromatic ring electron-deficient, which can facilitate nucleophilic aromatic substitution reactions. The sulfonamide group is a versatile functional handle. The nitrogen atom of the sulfonamide can be alkylated or acylated, and the entire sulfonamide group can act as a directing group in further electrophilic aromatic substitutions.

The nitro group can also be readily reduced to an amino group, providing a pathway to a different class of substituted benzenesulfonamides. This transformation opens up possibilities for further functionalization, such as diazotization followed by substitution reactions.

Given its structure, this compound is a valuable intermediate in organic synthesis. It can be used as a starting material for the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. For example, the presence of both methoxy and nitro groups on the benzenesulfonamide scaffold allows for the synthesis of a variety of derivatives with tailored electronic and steric properties for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-6-3-2-5(9(10)11)4-7(6)15(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYMHFOQTWMAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496809 | |

| Record name | 2-Methoxy-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82020-46-0 | |

| Record name | 2-Methoxy-5-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82020-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 5 Nitrobenzenesulfonamide and Its Core Scaffold Analogs

Conventional Reaction Pathways for Benzenesulfonamide (B165840) Formation

The traditional approaches to forming the benzenesulfonamide scaffold, which is central to 2-Methoxy-5-nitrobenzenesulfonamide, primarily rely on two well-established reaction types: sulfochlorination followed by ammoniation, and electrophilic aromatic substitution.

Sulfochlorination and Ammoniation Routes

The most common method for preparing benzenesulfonamides involves the reaction of an aromatic compound with chlorosulfonic acid to form a benzenesulfonyl chloride intermediate. nih.govyoutube.com This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding sulfonamide. nih.govyoutube.comwikipedia.org

For instance, the synthesis of sulfanilamide, a related benzenesulfonamide, begins with the acetylation of aniline (B41778) to protect the amino group, followed by chlorosulfonation with chlorosulfonic acid. nih.govyoutube.com The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia, and subsequent hydrolysis of the acetyl group yields sulfanilamide. nih.govyoutube.com A similar strategy can be applied to substituted benzenes. For example, p-nitrotoluene can be sulfonated with chlorosulfonic acid to produce 2-methyl-5-nitrobenzenesulfonyl chloride. google.com This intermediate can then be amidated with ammonia water. google.com This two-step process of sulfochlorination and ammoniation is a robust and widely used method for accessing a variety of benzenesulfonamides. nih.govresearchgate.net

A direct, chemoselective sulfochlorination of N-arylpyrazoles has also been reported, which, after reaction with aqueous ammonia, yields the corresponding sulfonamides. researchgate.net

Electrophilic Aromatic Substitution Strategies in Sulfonamide Synthesis

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring, and it plays a key role in the synthesis of precursors for benzenesulfonamides. masterorganicchemistry.com Aromatic sulfonation, a type of EAS, involves the reaction of an aromatic ring with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.com This reaction introduces a sulfonic acid group (-SO₃H) onto the ring, which can then be converted to the sulfonyl chloride and subsequently the sulfonamide. nih.govmasterorganicchemistry.com

The nitration of an aromatic ring, another EAS reaction, is also crucial for synthesizing nitro-substituted benzenesulfonamides like this compound. This is typically achieved by treating the aromatic compound with a mixture of nitric acid (HNO₃) and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For example, the synthesis of 4-methoxy-2-nitroacetanilide involves the nitration of 4-methoxyacetanilide using a mixture of concentrated sulfuric and nitric acids. niscpr.res.in

The combination of these EAS reactions allows for the controlled introduction of both the nitro and the sulfonyl-derived groups onto the benzene (B151609) ring, which are essential for the final sulfonamide structure.

Advanced Synthetic Approaches to Substituted Benzenesulfonamides

Beyond the conventional methods, several advanced synthetic strategies have been developed to create a wider variety of substituted benzenesulfonamides, offering greater control and access to more complex molecules.

N-Alkylation and N-Acylation Procedures of Sulfonamides

Primary and secondary sulfonamides can be further functionalized through N-alkylation and N-acylation reactions. acs.org The N-H bond in sulfonamides can be deprotonated, and the resulting anion can react with alkylating agents. wikipedia.org Fukuyama's method for the selective monoalkylation of primary amines utilizes 2-nitrobenzenesulfonamides as key intermediates. acs.org This involves the protection of a primary amine as a 2-nitrobenzenesulfonamide (B48108), followed by alkylation and subsequent deprotection. orgsyn.org A variety of alkylating agents can be used, including alkyl halides. google.com Metal-catalyzed N-alkylation of sulfonamides using alcohols has also been developed, employing catalysts such as iridium and manganese complexes. rsc.orgacs.org

N-acylation of sulfonamides is another important modification. semanticscholar.org This can be achieved using acylating agents like acid chlorides or anhydrides. semanticscholar.org A convenient method for the N-acylation of sulfonamides utilizes N-acylbenzotriazoles, which are efficient and neutral coupling reagents. semanticscholar.orgresearchgate.net This method is particularly useful for preparing N-acylsulfonamides where the corresponding acid chlorides are difficult to handle or prepare. researchgate.net

Solid-Phase Synthesis Techniques Utilizing Nitrobenzenesulfonamides

Solid-phase synthesis (SPS) has emerged as a powerful tool for the preparation of libraries of compounds, and nitrobenzenesulfonamides have found significant application in this area. acs.orgproteogenix.science Specifically, 2- and 4-nitrobenzenesulfonamides derived from primary amines are valuable intermediates in solid-phase synthesis. acs.org Polymer-supported benzenesulfonamides can be prepared by reacting immobilized primary amines with 2- or 4-nitrobenzenesulfonyl chloride. acs.org These supported sulfonamides can then undergo various chemical transformations. acs.org

The Fukuyama alkylation method, which involves the use of nitrobenzenesulfonamides, has been adapted for solid-phase synthesis. acs.org This allows for the efficient synthesis of diverse heterocyclic scaffolds. acs.org The nitro group can be reduced, leading to intramolecular cyclization and the formation of cyclic sulfonamides. acs.org For example, the synthesis of enkephalin analogues has been achieved using Fukuyama–Mitsunobu alkylation on a solid support. acs.org

Derivatization Strategies from Precursor Phenolic Compounds

Phenolic compounds can serve as versatile precursors for the synthesis of sulfonamides. For instance, 2-Amino-5-nitrophenol is an electrochemically interesting molecule with nitro, hydroxyl, and amine functional groups that can be selectively modified to synthesize new sulfonamide derivatives. researchgate.net Another approach involves the synthesis of caffeic acid sulfonamide derivatives by coupling sulfonamides to the backbone of caffeic acid, a natural polyphenol. rsc.org This strategy leverages the existing phenolic structure to introduce the sulfonamide moiety.

Principles and Practices of Green Chemistry in Sulfonamide Synthesis

The synthesis of sulfonamides, a critical class of compounds in pharmaceuticals and agrochemicals, has traditionally relied on methods that are often at odds with the principles of green chemistry. tandfonline.com Classic routes, such as the reaction of an amine with a sulfonyl chloride, frequently involve hazardous reagents, chlorinated solvents, and produce significant waste. rsc.orgresearchgate.net In response, modern synthetic chemistry has increasingly focused on developing more sustainable and environmentally benign methodologies for constructing the sulfonamide scaffold, including that of this compound and its analogs. These green approaches prioritize atom economy, the use of safer solvents, milder reaction conditions, and the application of catalysis to minimize environmental impact. tandfonline.comsci-hub.se

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. numberanalytics.comjocpr.com An ideal reaction would have 100% atom economy, where all atoms from the starting materials are found in the final product, generating no waste. jocpr.commsd-life-science-foundation.or.jp Traditional sulfonamide synthesis via sulfonyl chlorides and amines, however, exhibits poor atom economy as it generates stoichiometric amounts of hydrochloride waste, which must be neutralized by a base, adding to the waste stream. researchgate.net

To address this, researchers have developed alternative synthetic strategies that improve atom economy. These include addition reactions and catalytic processes that avoid the formation of wasteful byproducts. numberanalytics.com For instance, methods that construct the S-N bond through oxidative coupling or by using sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can offer more atom-economical pathways. thieme-connect.comorganic-chemistry.org

Table 1: Comparison of Atom Economy in Different Sulfonamide Synthetic Routes

| Synthetic Route | General Reaction | Key Byproduct(s) | Atom Economy Assessment |

|---|---|---|---|

| Traditional Sulfonyl Chloride Method | R-SO₂Cl + R'-NH₂ → R-SO₂NH-R' + HCl | HCl (and salts after neutralization) | Low; significant portion of reagent mass is lost as byproduct. |

| Reductive Coupling of Nitroarenes and Sulfinates | Ar-NO₂ + Ar'-SO₂Na → Ar-NHSO₂-Ar' | Depends on reductant; can be water if using NaHSO₃. researchgate.net | Moderate to High; utilizes nitro groups as an amine precursor, potentially reducing steps. researchgate.net |

| Catalytic "Borrowing Hydrogen" | R-SO₂NH₂ + R'-CH₂OH → R-SO₂NHCH₂-R' + H₂O | Water | Very High; the only byproduct is water. organic-chemistry.orgacs.org |

| Three-Component Reaction with DABSO | Ar-X + DABSO + R₂NH → Ar-SO₂NR₂ | Depends on the specific coupling partners and catalyst cycle. | High; incorporates the SO₂ unit directly, avoiding pre-functionalization steps. thieme-connect.com |

Utilization of Sustainable Solvents and Milder Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and energy consumption. epa.gov Green chemistry encourages the replacement of hazardous and volatile organic compounds (VOCs) like dichloromethane, DMF, and DMSO with sustainable alternatives. researchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. rsc.org Several methodologies for sulfonamide synthesis have been successfully developed in aqueous media. sci-hub.sersc.org These reactions often take advantage of the poor solubility of the sulfonamide product in water, which allows for easy isolation by simple filtration, minimizing the need for organic solvent-based extraction and purification. researchgate.netrsc.org For example, the reaction of sulfonyl chlorides with amines can be performed in water at room temperature with sodium carbonate as a base, providing high yields and purity. sci-hub.se

Other sustainable solvent systems include:

Deep Eutectic Solvents (DESs) : These are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea) that form a liquid at a lower temperature than either individual component. DESs are often biodegradable, non-toxic, and recyclable, and have been used effectively for sulfonamide synthesis at ambient temperature. nih.govuniba.it

Polyethylene Glycol (PEG) : PEG is a non-toxic, biodegradable, and recoverable solvent that has been employed for the synthesis of sulfonamides under heterogeneous conditions. sci-hub.se

Solvent-Free (Neat) Conditions : The most sustainable approach is to eliminate the solvent entirely. sci-hub.se Mechanochemical synthesis in a ball mill is a prime example of a solvent-free technique that is both environmentally friendly and efficient. rsc.org Reactions under neat conditions at room temperature have also been reported, further simplifying the process and reducing waste. sci-hub.se

Adopting milder reaction conditions, such as ambient temperature and pressure, is another cornerstone of green synthesis. These conditions reduce energy consumption and minimize the risk of side reactions, leading to cleaner products and less need for extensive purification. sci-hub.senih.gov Photocatalytic and electrochemical methods are emerging as powerful tools that allow reactions to proceed under very mild conditions, often driven by visible light or a small electric current. acs.orgnih.gov

Catalytic Approaches and Earth-Abundant Metal Catalysis in Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, all while reducing waste. jocpr.com The development of catalytic methods for sulfonamide synthesis has allowed for the use of more readily available and less reactive starting materials, bypassing the need for pre-formed, highly reactive intermediates like sulfonyl chlorides. thieme-connect.com

Recent advances have focused on using earth-abundant and low-toxicity metals as catalysts, moving away from precious and toxic heavy metals like palladium or rhodium.

Copper (Cu) Catalysis : Copper is an inexpensive and abundant metal that has been widely used to catalyze the synthesis of sulfonamides. Copper-catalyzed methods include the coupling of arylboronic acids, amines, and a sulfur dioxide source (DABSO). thieme-connect.com Synergistic photoredox and copper catalysis has also enabled the one-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source in the air at room temperature. acs.orgacs.org

Iron (Fe) Catalysis : Iron, the most abundant transition metal, is an attractive green catalyst. Iron(II) chloride has been used to catalyze the synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates under mild conditions. organic-chemistry.org

Manganese (Mn) Catalysis : Manganese-based pincer complexes have been developed to catalyze the N-alkylation of primary sulfonamides using alcohols as the alkylating agent. thieme-connect.com This "borrowing hydrogen" methodology is highly atom-economical, producing only water as a byproduct. organic-chemistry.org

Beyond metal catalysis, photocatalysis represents a frontier in green synthesis. nih.gov These methods use light, often visible light, to drive chemical reactions via an excited-state photocatalyst. This approach allows for the activation of stable bonds under exceptionally mild conditions. For example, metal-free photocatalytic strategies have been developed to convert sulfonamides into sulfonyl radical intermediates, which can then be used in late-stage functionalization reactions to build molecular complexity. nih.govacs.org Similarly, direct sulfonamide synthesis on electron-rich aromatics has been achieved using a metal-free, in-situ generated N-sulfonylamine electrophile, avoiding harsh conditions. researchgate.netrsc.org

Table 2: Examples of Green Catalytic Methods for Sulfonamide Synthesis

| Catalyst System | Reactants | Key Advantage(s) | Reference(s) |

|---|---|---|---|

| Copper(II) / DABSO | (Hetero)arylboronic acids, Amines | Broad substrate scope, utilizes SO₂ surrogate. | thieme-connect.com |

| Iron(II) Chloride | Nitroarenes, Sodium arylsulfinates | Uses inexpensive iron catalyst and readily available starting materials. | organic-chemistry.org |

| Manganese(I) Pincer Complex | Sulfonamides, Alcohols | High atom economy ("borrowing hydrogen"), produces only water as byproduct. | thieme-connect.comorganic-chemistry.org |

| Eosin Y (Photocatalyst) | Phenylhydrazines, Thiols | Metal-free, uses visible light, green solvent (MeCN:H₂O). | organic-chemistry.org |

| Synergistic Photoredox/Copper | Aryl radical precursors, Amines, SO₂ source | Single-step process at room temperature, accommodates electron-deficient amines. | acs.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 5 Nitrobenzenesulfonamide

Transformations Involving the Sulfonamide Functional Group

The sulfonamide group is a cornerstone of the molecule's utility, offering a site for substitution and serving as a cleavable protecting group for amines.

N-Substitutions and Formation of Substituted Sulfonamide Derivatives

The nitrogen atom of the sulfonamide group in 2-methoxy-5-nitrobenzenesulfonamide can be readily substituted to form a wide array of N-substituted derivatives. This reactivity is a general characteristic of primary sulfonamides. The formation of these derivatives typically proceeds via the reaction of the corresponding sulfonyl chloride (2-methoxy-5-nitrobenzenesulfonyl chloride) with a primary or secondary amine. researchgate.net This reaction is fundamental in the synthesis of various sulfonamide-containing compounds. researchgate.netmdpi.com

The general scheme for this transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new nitrogen-sulfur bond. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction.

A variety of amines can be employed in this reaction, leading to a diverse range of substituted sulfonamide derivatives. For instance, reactions with amino acids, such as glycine, or with heterocyclic amines, like morpholine (B109124) and piperazine, have been documented for other sulfonyl chlorides and are applicable to 2-methoxy-5-nitrobenzenesulfonyl chloride. researchgate.net The resulting N-substituted sulfonamides are key intermediates in the synthesis of more complex molecules, including those with potential biological activity. nih.gov

Table 1: Examples of N-Substitution Reactions on Sulfonamides

| Reactant 1 (Sulfonyl Chloride) | Reactant 2 (Amine) | Product (Substituted Sulfonamide) |

| Quinoxaline-6-sulfonylchloride | Glycine | N-(Quinoxalin-6-ylsulfonyl)glycine |

| Quinoxaline-6-sulfonylchloride | Morpholine | 6-(Morpholinosulfonyl)quinoxaline |

| Substituted Sulfonyl Chlorides | Boc-protected Diamines | Boc-protected N-substituted Sulfonamides |

This table presents examples of N-substitution reactions analogous to those possible with this compound.

Cleavage Mechanisms of Sulfonamide Protecting Groups

The 2-nitrobenzenesulfonamide (B48108) (nosyl) group, and by extension the this compound group, is a well-established protecting group for amines in organic synthesis. chem-station.comrsc.org A significant advantage of the nosyl group over other sulfonamide protecting groups, such as the tosyl group, is the mild conditions required for its cleavage. nih.gov

The deprotection mechanism involves a nucleophilic aromatic substitution. chem-station.com The process is typically initiated by the addition of a soft nucleophile, most commonly a thiol like thiophenol, in the presence of a base such as potassium carbonate or potassium hydroxide. chem-station.com The thiolate anion attacks the aromatic ring at the carbon atom bearing the sulfonyl group, forming a transient Meisenheimer complex. chem-station.comnih.gov This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond, releasing the free amine and a diaryl sulfide (B99878) byproduct. nih.gov The reaction is driven by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack.

The efficiency of this cleavage allows for the deprotection of amines without affecting other sensitive functional groups within the molecule, highlighting its utility in multi-step synthesis. rsc.orgnih.gov

Reactions of the Nitro Moiety

The nitro group on the benzene (B151609) ring is a key site of reactivity, primarily undergoing reduction to generate an amino group, which can then participate in further transformations.

Reduction Reactions and Amino Group Generation

The nitro group of this compound is readily reduced to a primary amino group under various reaction conditions. This transformation is a common and well-understood reaction in organic chemistry. acs.org The reduction can proceed through a series of two-electron steps, first forming a nitroso intermediate, followed by a hydroxylamine, which is then further reduced to the corresponding aniline (B41778) derivative. acs.org

Several reducing agents can be employed to achieve this transformation, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid). Electrochemical methods have also been explored for the reduction of nitroaromatic compounds. researchgate.net The product of this reduction is 5-amino-2-methoxybenzenesulfonamide. nih.gov This resulting amino group can then be utilized in subsequent synthetic steps, such as diazotization or acylation.

Table 2: Products of Nitro Group Reduction in Related Compounds

| Starting Material | Product |

| 2-Methoxy-5-nitroaniline | 2-Methoxy-benzene-1,5-diamine |

| 2,5-Dimethoxy nitrobenzene | 2,5-Dimethoxyaniline |

| 5-Nitroguaiacol | 5-Aminoguaiacol |

This table illustrates the conversion of a nitro group to an amino group in structurally similar molecules.

Intramolecular Cyclization Pathways Triggered by Nitro Reduction

The reduction of the nitro group can serve as a trigger for intramolecular cyclization reactions in appropriately substituted derivatives of this compound. When a reactive functional group is present elsewhere in the molecule, the newly formed amino group can react intramolecularly to form a new heterocyclic ring.

For example, if a suitable electrophilic center is positioned correctly, the amino group can act as a nucleophile, leading to the formation of a cyclic product. A well-documented strategy involves the reductive cyclization of 2-nitroaryl compounds to synthesize various nitrogen-containing heterocycles. rsc.org For instance, the reduction of a 2-nitrobenzyl alcohol derivative can lead to the formation of a cinnoline (B1195905) ring system through a sequence of intramolecular redox reaction, condensation, and cyclization. rsc.org While specific examples starting directly from this compound are not prevalent, the principle demonstrates a powerful synthetic strategy that could be applied to its derivatives.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group on the aromatic ring is generally stable under many reaction conditions. Its primary role is often electronic, influencing the reactivity of the aromatic ring through its electron-donating mesomeric effect. This influences the regioselectivity of electrophilic aromatic substitution reactions.

However, the methoxy group is not entirely inert. Under harsh conditions, such as treatment with strong acids like trifluoroacetic acid or Lewis acids, cleavage of the methyl-oxygen bond can occur, resulting in the formation of a hydroxyl group (demethylation). clockss.org Oxidative conditions can also lead to the cleavage of methoxy groups, particularly when they are in a position to stabilize a cationic intermediate. clockss.org Furthermore, the methoxy group can play a role in directing or participating in certain intramolecular reactions, such as facilitating Nazarov cyclizations by mediating proton transfer. nih.gov In the context of this compound, while the methoxy group is generally a spectator in the reactions of the sulfonamide and nitro groups, its potential for cleavage or its electronic influence should be considered when planning synthetic routes involving harsh acidic or oxidative conditions.

Influence on Electronic Properties and Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of its three substituents: the methoxy (-OCH3), nitro (-NO2), and sulfonamide (-SO2NH2) groups. These groups modulate the electron density of the benzene ring through inductive and resonance effects, thereby influencing its susceptibility to attack by electrophiles and nucleophiles.

In stark contrast, the nitro group is a powerful deactivating group. It strongly withdraws electron density from the aromatic ring through both a potent inductive effect (-I), due to the positively charged nitrogen atom, and a strong resonance effect (-M). viu.cawikipedia.org This withdrawal of electron density significantly reduces the nucleophilicity of the ring, making it much less reactive towards electrophiles. quora.com

Similarly, the sulfonamide group is also considered a deactivating, electron-withdrawing group (-I, -M). wikipedia.orgrsc.org Computational studies on benzenesulfonic acid indicate that the sulfonic group polarizes the electron density of the ring towards the substituted carbon. rsc.org The presence of additional strong electron-acceptor groups, like the nitro group, can further influence the electronic behavior of the sulfonamide substituent. researchgate.net

Collectively, the powerful deactivating effects of the nitro and sulfonamide groups dominate the activating effect of the methoxy group. This renders the aromatic ring of this compound significantly electron-deficient and therefore deactivated towards electrophilic aromatic substitution compared to benzene. Conversely, this pronounced electron deficiency makes the ring susceptible to nucleophilic aromatic substitution. chemistrysteps.com

Strategies for Demethylation Reactions

The cleavage of the methyl ether in this compound to its corresponding phenol (B47542) (2-hydroxy-5-nitrobenzenesulfonamide) is a key transformation. Demethylation of aryl methyl ethers is a common procedure in organic synthesis. Given the other functional groups on the ring, particularly the nitro group, specific and mild reagents are often required to achieve selectivity and avoid unwanted side reactions.

One of the most classic and effective reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr3). This Lewis acid coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, cleaving the C-O bond. This method is generally effective at low temperatures and is compatible with many functional groups, although it must be used in stoichiometric amounts and requires careful handling due to its reactivity.

Another widely used method involves the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). These reactions typically require elevated temperatures and proceed via protonation of the ether oxygen followed by an SN2 attack by the halide ion.

For substrates sensitive to harsh acidic conditions, nucleophilic demethylation agents can be employed. Thiolates, such as sodium thiophenoxide (NaSPh) or lithium thiomethoxide (LiSMe), in aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), are effective reagents for cleaving aryl methyl ethers. The reaction proceeds through an SN2 attack of the highly nucleophilic sulfur on the methyl group.

The table below summarizes common strategies applicable to the demethylation of nitro-substituted aryl methyl ethers.

| Reagent/System | General Conditions | Mechanism | Key Considerations |

| Boron Tribromide (BBr3) | CH2Cl2, -78 °C to rt | Lewis Acid-Assisted Cleavage | Highly effective, but stoichiometric and moisture-sensitive. |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Strong Acid-Promoted SN2 | Harsh conditions, may not be suitable for sensitive substrates. |

| Lithium Thiophenoxide (LiSPh) | DMF or NMP, Heat | Nucleophilic (SN2) Displacement | Good for acid-sensitive substrates, requires anhydrous conditions. |

| Pyridine Hydrochloride | ~200 °C (Melt) | Acid-Catalyzed Nucleophilic Attack | High temperature, solvent-free, can be effective for stubborn ethers. |

Aromatic Ring Functionalization and Substitution Patterns

Regioselective Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the existing substituents.

-OCH3 (Methoxy) Group: As a strong electron-donating group by resonance, the methoxy group is a powerful ortho, para-director. libretexts.org It stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack at these positions.

-NO2 (Nitro) Group: This strongly deactivating group is a meta-director. It destabilizes the arenium ion, particularly when the attack occurs at the ortho or para positions relative to it, because this would place a positive charge adjacent to the already positively polarized nitrogen atom. wikipedia.org

-SO2NH2 (Sulfonamide) Group: Like the nitro group, the electron-withdrawing sulfonamide group is also a meta-director. rsc.org

In this compound, the positions on the ring are influenced as follows:

C3: ortho to the -SO2NH2 (unfavorable), meta to the -OCH3 (unfavorable), and meta to the -NO2 (favorable).

C4: para to the -SO2NH2 (unfavorable), meta to the -OCH3 (unfavorable), and ortho to the -NO2 (unfavorable).

C6: ortho to the -OCH3 (favorable), but also ortho to the -SO2NH2 (unfavorable) and para to the -NO2 (unfavorable).

The directing effects of the substituents are in conflict. However, the methoxy group is a powerful activating, ortho, para-director, while the nitro and sulfonamide groups are deactivating meta-directors. In cases of conflict between an activator and deactivators, the activating group's directing effect generally governs the regioselectivity. The most activated position that is not sterically hindered is C6, which is ortho to the strongly activating methoxy group. Despite being ortho to the deactivating sulfonamide group, the influence of the methoxy group is typically dominant. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for electron-deficient aromatic rings. chemistrysteps.com The presence of strong electron-withdrawing groups, such as the nitro group, is essential to activate the ring for attack by a nucleophile. nih.gov The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

In this compound, the aromatic ring is highly activated for SNAr due to the combined electron-withdrawing power of the nitro and sulfonamide groups. For a substitution to occur, a suitable leaving group must be present on the ring. The existing substituents (H, -OCH3, -NO2, -SO2NH2) are generally poor leaving groups. However, if a halogen were present on the ring, for example at the C4 position (4-chloro-2-methoxy-5-nitrobenzenesulfonamide), it would be readily displaced by a nucleophile.

The stability of the intermediate Meisenheimer complex dictates the position of attack. A nucleophile will attack a carbon atom where the resulting negative charge can be effectively delocalized by the electron-withdrawing groups. In the case of this compound, the nitro group at C5 and the sulfonamide group at C1 stabilize negative charge at the ortho and para positions relative to them. For instance, nucleophilic attack on a hypothetical 4-chloro derivative would be highly favored because the negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of both the adjacent nitro group (at C5) and the para sulfonamide group (at C1).

Rearrangement Reactions Involving the Sulfonamide Scaffold

Rearrangement reactions provide pathways to structurally diverse molecules from a common scaffold. While the sulfonamide group itself is relatively stable, several named reactions can involve rearrangements of related structures or derivatives.

One relevant class is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where a suitable linking chain connects the nucleophile and the aromatic ring. For arenesulfonamides, a Smiles-type radical rearrangement can occur if the amide nitrogen is substituted with an electron-withdrawing group, such as an alkoxycarbonyl group. rsc.org This reaction involves an ipso-attack of a radical on the sulfonamide-bearing carbon, leading to the migration of the aryl group.

Another pertinent transformation is the Truce-Smiles rearrangement , which involves the deprotonation of a benzylic carbon adjacent to a sulfone, followed by intramolecular attack onto the aromatic ring and subsequent migration. While this applies to sulfones rather than sulfonamides directly, related transformations can be envisaged. A light-mediated Truce-Smiles arylative rearrangement has been described that proceeds via a radical mechanism. acs.org

Design and Elaboration of 2 Methoxy 5 Nitrobenzenesulfonamide Derivatives and Scaffolds

Strategies for Structural Diversification

Structural diversification of the 2-Methoxy-5-nitrobenzenesulfonamide core is primarily achieved through modifications at two key positions: the sulfonamide nitrogen atom and the aromatic ring. These changes can significantly impact the molecule's physicochemical properties and its interaction with biological targets.

The sulfonamide nitrogen atom (SO2NHR) is a critical site for derivatization. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net The nature of the amine's 'R' group can be widely varied, introducing a range of functionalities.

Strategic modifications at this position aim to:

Introduce diverse substituents: A series of novel 4β-substituted sulfonamide derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin have been synthesized. These included derivatives bearing aromatic rings and others with aliphatic side chains or amino-sulfonamide groups. nih.gov

Enhance solubility and metabolic stability: The introduction of hydrophilic groups, such as amides, can improve water solubility and metabolic stability. nih.gov

Modulate biological activity: In a study on podophyllotoxin (B1678966) derivatives, sulfonamides containing an aliphatic side chain and amino-sulfonamide derivatives showed increased cytotoxicity compared to the parent drug. nih.gov

The following table illustrates examples of modifications at the sulfonamide nitrogen:

| Base Scaffold | Modifying Reagent (Amine) | Resulting Derivative Class |

| 2-Methoxy-5-nitrobenzenesulfonyl chloride | Primary Aliphatic Amine | N-Alkyl-2-methoxy-5-nitrobenzenesulfonamide |

| 2-Methoxy-5-nitrobenzenesulfonyl chloride | Secondary Aliphatic Amine | N,N-Dialkyl-2-methoxy-5-nitrobenzenesulfonamide |

| 2-Methoxy-5-nitrobenzenesulfonyl chloride | Aromatic Amine | N-Aryl-2-methoxy-5-nitrobenzenesulfonamide |

| 2-Methoxy-5-nitrobenzenesulfonyl chloride | Heterocyclic Amine | N-Heterocyclyl-2-methoxy-5-nitrobenzenesulfonamide |

This table is generated based on general principles of sulfonamide synthesis and does not represent specific experimental data from the provided search results.

The aromatic ring of this compound offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The existing methoxy (B1213986) and nitro groups direct incoming electrophiles to specific positions on the ring. msu.edu

Key derivatizations include:

Halogenation: Introduction of halogen atoms can alter lipophilicity and binding interactions.

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, increasing steric bulk and potentially creating new interaction points with a target. masterorganicchemistry.com

Further Nitration or Sulfonation: While the ring is already substituted, under harsh conditions, further substitution might be possible, though often challenging. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can facilitate the replacement of other substituents by nucleophiles.

The lipophilicity of substituted benzamides is influenced by the nature and position of substituents on the aromatic ring. For example, a hydroxyl group can increase lipophilicity through intramolecular hydrogen bonding, while a methoxy group can decrease it. nih.gov The presence of a substituent in the 3-position can lower lipophilicity due to steric and electronic effects on the adjacent 2-methoxy group. nih.gov

The following table summarizes the directing effects of the existing substituents on the benzene (B151609) ring for electrophilic aromatic substitution:

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OCH3 | 2 | Activating | Ortho, Para |

| -NO2 | 5 | Deactivating | Meta |

This table is based on established principles of electrophilic aromatic substitution and does not represent specific experimental outcomes for this exact molecule from the search results.

Exploration of Bioisosteric Replacements within Sulfonamide Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. nih.gov For sulfonamides, several bioisosteric replacements for the core functional group have been explored.

Common bioisosteres for the sulfonamide group include:

Carboxylic Acids: While sulfonamides were initially considered bioisosteres for carboxylic acids, the reverse can also be applied. drughunter.com

Tetrazoles: These heterocycles are frequently used as non-classical bioisosteres of carboxylic acids and can mimic some of the properties of sulfonamides. drughunter.com

Other Acidic Heterocycles: Groups like 5-oxo-1,2,4-oxadiazoles and related thiadiazoles have been used as alternative bioisosteres. drughunter.com

The goal of employing bioisosteric replacements is often to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, while maintaining or improving the desired biological effect. drughunter.com

Scaffold Hopping Methodologies in Compound Design

Scaffold hopping is a more ambitious strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the key binding interactions and biological activity. dtic.milnih.gov This approach is used to discover novel chemotypes with improved properties, such as enhanced efficacy or better pharmacokinetic profiles. dtic.mil

In the context of this compound, scaffold hopping could involve replacing the substituted benzene ring with other aromatic or heterocyclic systems. For example, a series of sulfonamide methoxypyridine derivatives were synthesized as PI3K/mTOR dual inhibitors based on a scaffold hopping strategy. nih.gov The goal was to enhance binding by introducing extended aromatic skeletons and more nitrogen heteroatoms. nih.gov

Scaffold hopping can be categorized by the degree of structural change:

Minor modifications: Replacing or swapping carbon and heteroatoms within a ring. dtic.mil

More extensive changes: Ring opening or closure reactions. dtic.mil

Incorporation into Complex Heterocyclic Systems

The this compound moiety can serve as a building block for the synthesis of more complex heterocyclic systems. Fused heterobicyclic systems are of significant interest in medicinal chemistry due to their broad spectrum of physiological activities. nih.govresearchgate.net

Synthesis strategies can involve:

Using the sulfonamide as a precursor: The functional groups on the this compound can be chemically transformed to facilitate cyclization reactions, leading to the formation of new heterocyclic rings. For instance, a sulfonamide derivative can be treated with sodium nitrite (B80452) and then sodium azide (B81097) to form an azido (B1232118) derivative, which can then undergo cycloaddition reactions to form triazoles.

Incorporation as a substituent: The entire this compound unit can be attached to a pre-existing heterocyclic core.

The benzimidazole (B57391) scaffold, a privileged structure in medicinal chemistry, has been used to create analogues of existing drugs. nih.gov Similarly, the this compound scaffold could be incorporated into such privileged structures to explore new therapeutic possibilities. The synthesis of fused heterocyclic compounds often involves multicomponent reactions and can be facilitated by microwave assistance or the use of ionic liquids. nih.govresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of 2-Methoxy-5-nitrobenzenesulfonamide is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would likely display a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group (C6-H) would likely appear as a doublet, coupled to the meta proton (C4-H). The proton ortho to the nitro group (C4-H) would be expected to be a doublet of doublets, showing coupling to both the C6-H and the C3-H protons. The proton situated between the methoxy and sulfonamide groups (C3-H) would also likely be a doublet.

The methoxy group protons (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the sulfonamide group (-SO₂NH₂) would also give rise to a singlet, although its chemical shift can be variable and is dependent on factors like solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho to -OCH₃) | ~7.0-7.2 | d |

| Ar-H (ortho to -NO₂) | ~8.2-8.4 | dd |

| Ar-H (meta to -OCH₃ and -NO₂) | ~7.6-7.8 | d |

| -OCH₃ | ~3.9 | s |

| -SO₂NH₂ | Variable | s |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methoxy carbon. The carbon attached to the methoxy group (C2) and the carbon bearing the nitro group (C5) would be significantly influenced by these substituents. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitro and sulfonamide groups. The methoxy carbon would appear at a characteristic chemical shift around 56 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-SO₂NH₂) | ~135-140 |

| C2 (-OCH₃) | ~150-155 |

| C3 | ~110-115 |

| C4 | ~120-125 |

| C5 (-NO₂) | ~140-145 |

| C6 | ~115-120 |

| -OCH₃ | ~56 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure. A COSY spectrum would establish the correlations between adjacent protons on the aromatic ring. An HSQC spectrum would link each proton to its directly attached carbon atom. The HMBC spectrum would reveal longer-range couplings between protons and carbons (2-3 bonds), which is crucial for assigning the quaternary carbons and confirming the substitution pattern on the benzene ring. For instance, correlations between the methoxy protons and the C2 carbon would be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The nitro group (-NO₂) typically shows strong asymmetric and symmetric stretching vibrations. The sulfonamide group (-SO₂NH₂) has characteristic stretches for the S=O bonds, as well as N-H stretching and bending vibrations. The methoxy group (-OCH₃) will have C-H stretching and bending modes, as well as a characteristic C-O stretching vibration. The aromatic ring will also show C-H and C=C stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 |

| Symmetric Stretch | 1335-1385 | |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1300-1350 |

| S=O Symmetric Stretch | 1140-1180 | |

| N-H Stretch | 3200-3400 | |

| Methoxy (-OCH₃) | C-O Stretch | 1230-1270 (asymmetric), 1020-1060 (symmetric) |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| C-H Stretch | 3000-3100 |

A detailed analysis of the molecular vibrations, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the compound's structure and bonding. The coupling of various vibrational modes can lead to a complex spectrum where a full assignment requires a combination of experimental data and theoretical calculations. The analysis would confirm the presence and substitution pattern of the functional groups on the benzene ring.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, specific chromophores—the parts of a molecule responsible for its color—can be identified and analyzed.

Chromophore Analysis and Electronic Transitions

The UV-Vis spectrum of this compound is characterized by the presence of a substituted benzene ring, which acts as the primary chromophore. The electronic transitions observed are primarily of the π → π* type, arising from the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of a molecule through the analysis of its fragmentation pattern upon ionization.

For this compound, the molecular weight can be calculated from its chemical formula (C₇H₈N₂O₅S). The exact mass is a more precise measure that accounts for the isotopic composition of the constituent atoms. While a direct experimental mass spectrum for this compound is not provided in the search results, data for the closely related compound 5-Methoxy-2-nitrobenzenesulfonamide shows a molecular weight of 232.22 g/mol and an exact mass of 232.01539253 Da. nih.gov

The fragmentation of aromatic sulfonamides under mass spectrometry conditions often involves characteristic pathways. A common fragmentation process is the loss of sulfur dioxide (SO₂), corresponding to a mass loss of 64 u. This occurs via a rearrangement reaction. The presence of electron-withdrawing groups, such as the nitro group in the target molecule, can influence the fragmentation process. While a detailed experimental fragmentation table for this compound is not available, the table below outlines the expected key fragments based on the general fragmentation behavior of nitroaromatic sulfonamides.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [M+H]⁺ | C₇H₉N₂O₅S⁺ | 233.02 | Protonated molecular ion |

| [M-SO₂]⁺ | C₇H₈N₂O₃⁺ | 168.05 | Loss of sulfur dioxide |

| [M-SO₂NH₂]⁺ | C₇H₅NO₃⁺ | 151.02 | Cleavage of the sulfonamide group |

| [M-NO₂]⁺ | C₇H₈SO₃⁺ | 172.02 | Loss of the nitro group |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methoxy-5-nitrobenzenesulfonamide, these calculations have been pivotal in describing its electronic characteristics and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound. Theoretical investigations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. nih.gov

The electronic structure of a molecule dictates its physical and chemical properties. In DFT studies of molecules structurally similar to this compound, such as N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, analyses have confirmed the non-planar geometry of the molecule, with the sulfonyl and methoxy (B1213986) groups being out of the plane of the benzene (B151609) ring. nih.gov The calculated bond lengths and angles from DFT methods generally show good agreement with experimental data from X-ray crystallography.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.netmalayajournal.org

For molecules with similar functional groups, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. malayajournal.org In this compound, the nitro group (-NO2) and the sulfonamide group (-SO2NH2) are strong electron-withdrawing groups, which would significantly influence the electron distribution and the energies of the frontier orbitals. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule is more prone to chemical reactions. malayajournal.org

Various quantum chemical parameters, derived from HOMO and LUMO energies, are used to describe the global reactivity of a molecule. These reactivity descriptors are presented in the table below.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the electrophilic power of a molecule. |

These parameters, calculated for this compound, would provide a comprehensive picture of its reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for clarity.

In an MEP map, regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and sulfonamide groups, as well as the nitrogen atom of the sulfonamide, are expected to be regions of high electron density (red or yellow), making them likely sites for interaction with electrophiles or for hydrogen bonding. malayajournal.orgresearchgate.net The hydrogen atoms of the sulfonamide group would exhibit a positive potential (blue), indicating their acidic nature.

Molecular Modeling and Simulation Methodologies

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation techniques are employed to study the dynamic behavior and intermolecular interactions of this compound.

Conformational Analysis of Sulfonamide Derivatives

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their biological activity. For flexible molecules like this compound, which has rotatable bonds, multiple conformations can exist.

Potential Energy Surface (PES) scans are a common computational method to explore the conformational space of a molecule. nih.gov By systematically rotating specific dihedral angles and calculating the energy of each resulting conformation, the most stable, low-energy conformers can be identified. For instance, in a structurally related benzamide, PES scans have been used to determine the most stable orientation of the side chains relative to the benzene ring. nih.gov A similar analysis for this compound would reveal its preferred spatial arrangement, which is crucial for understanding its interaction with biological targets.

Docking Studies of Sulfonamide Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Docking studies involving sulfonamide scaffolds have been performed to investigate their binding to various biological targets. For example, docking studies on other sulfonamide-containing compounds have revealed key hydrogen bonding and hydrophobic interactions within the active sites of enzymes. malayajournal.org

In a hypothetical docking study of this compound with a target protein, the sulfonamide group would likely act as a hydrogen bond donor and acceptor, while the benzene ring could engage in hydrophobic or pi-stacking interactions. The methoxy and nitro groups would also influence the binding orientation and affinity. The results of such a study are typically presented in a table summarizing the binding energies and key interactions.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | [Example Target] | [Example Value] | [Example Residues] |

These computational docking studies are instrumental in rationalizing the biological activity of sulfonamide derivatives and in guiding the design of new, more potent compounds.

Prediction of Chemical Properties and Reactivity Profiles

The predicted properties for the isomer 5-Methoxy-2-nitrobenzenesulfonamide provide a useful case study. These descriptors are calculated based on the molecule's 2D and 3D structure and are fundamental to predicting its reactivity, solubility, and potential interactions with biological systems.

Key predicted properties include the molecular weight, which is a fundamental physical property. The XLogP3 value is a computed measure of hydrophobicity, which influences a compound's solubility and how it distributes between aqueous and lipid phases. A higher XLogP3 value generally indicates lower water solubility. The Topological Polar Surface Area (TPSA) is another critical descriptor, representing the surface area of all polar atoms in a molecule. TPSA is a good predictor of a molecule's ability to permeate cell membranes. Other important predicted parameters include the number of hydrogen bond donors and acceptors, which are crucial for understanding intermolecular interactions and binding capabilities.

The table below summarizes the computationally predicted properties for the isomer, 5-Methoxy-2-nitrobenzenesulfonamide, as generated by computational models. nih.gov

| Property | Predicted Value (for 5-Methoxy-2-nitrobenzenesulfonamide) |

| Molecular Formula | C₇H₈N₂O₅S |

| Molecular Weight | 232.22 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

| Exact Mass | 232.01539253 Da |

| Topological Polar Surface Area | 124 Ų |

| Complexity | 330 |

These computed values offer a foundational reactivity profile. For instance, the presence of both hydrogen bond donors (from the sulfonamide -NH₂) and multiple acceptors (on the sulfonyl and nitro oxygens, and the methoxy oxygen) suggests the molecule can participate in complex hydrogen bonding networks, influencing its crystal structure and interactions with other molecules. The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones. The reactivity of the molecule is dictated by the electron-withdrawing nature of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups and the electron-donating effect of the methoxy (-OCH₃) group on the aromatic ring. Computational methods like DFT can further elucidate the reactivity by mapping the molecular electrostatic potential (MEP), which visualizes the electron density distribution and highlights regions susceptible to electrophilic or nucleophilic attack.

Advanced Research Applications of the 2 Methoxy 5 Nitrobenzenesulfonamide Scaffold

Utility as Precursors and Key Intermediates in Complex Organic Synthesis

The substituted benzenesulfonamide (B165840) motif is a crucial building block in the pharmaceutical industry due to its structural versatility and its ability to be incorporated into larger, more complex molecules. researchgate.net The 2-methoxy-5-nitrobenzenesulfonamide scaffold, in particular, provides a chemically reactive and orientation-specific starting point for multi-step syntheses. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group influence the reactivity of the aromatic ring, while the sulfonamide group itself can be a key pharmacophore or a site for further chemical modification.

A notable example of its utility is in the synthesis of key intermediates for complex active pharmaceutical ingredients. For instance, processes have been developed for the enantiomerically pure synthesis of compounds like 2-methoxy-5-[(2R)-2-(4-alkylpiperazin-1-yl)propyl]-benzenesulfonamide. google.com This specific molecule is a critical intermediate in the manufacture of Tamsulosin, an α1a-selective alpha blocker used for the symptomatic treatment of benign prostatic hyperplasia (BPH). google.com The synthesis often involves the stereoselective reduction of a precursor molecule, highlighting the importance of the methoxy-benzenesulfonamide core in constructing the final complex drug. google.com Similarly, related structures like methyl 2-methoxy-5-sulfamoylbenzoate serve as vital intermediates for antipsychotic drugs such as sulpiride (B1682569) and levosulpiride. patsnap.com These examples underscore the role of the 2-methoxy-benzenesulfonamide core as an essential precursor for synthesizing medicinally important and structurally complex molecules.

Development of New Chemical Entities Based on the Sulfonamide Core

The sulfonamide scaffold is a highly productive platform for the discovery of new chemical entities (NCEs). eurekaselect.comepa.gov Its ability to act as a hydrogen bond donor and acceptor, combined with its stable and synthetically accessible nature, makes it an ideal core for building libraries of novel compounds aimed at various biological targets. Researchers continuously leverage this scaffold to design and synthesize innovative molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Recent research efforts have yielded several classes of novel sulfonamide-based compounds:

Antidiabetic Agents: A series of new sulfonamide derivatives featuring an imine linker connected to five or seven-membered heterocycles have been designed and synthesized. rsc.orgnih.gov These compounds were developed as multi-target ligands, aiming to address the complex pathology of diabetes mellitus by interacting with multiple biochemical pathways. nih.gov

PI3K/mTOR Dual Inhibitors: In the field of oncology, novel sulfonamide derivatives have been developed as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov One strategy involved coupling a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide portion with various heterocyclic systems to create potent anticancer agents. nih.gov

Glycoconjugated Sulfonamides: To enhance properties like water solubility and target engagement, researchers have synthesized novel sulfonamides incorporating aminosaccharide tails. nih.gov This "sugar-tail" approach has led to promising inhibitors of carbonic anhydrase, particularly for potential use as topical antiglaucoma drugs. nih.gov

Coumarin-Sulfonamide Hybrids: By combining the sulfonamide moiety with a coumarin (B35378) scaffold, new classes of compounds with significant biological potential have been created. mdpi.comnih.gov These hybrids have been investigated for their anticancer and enzyme-inhibiting activities, demonstrating the power of molecular hybridization in drug discovery. mdpi.com

Enzyme Inhibition Studies of Sulfonamide-Derived Scaffolds

The sulfonamide group is one of the most successful functional groups for generating potent and selective enzyme inhibitors. researchgate.netnih.gov This is famously demonstrated by the large class of sulfonamide-based carbonic anhydrase (CA) inhibitors, which have been used for decades as diuretics and antiglaucoma agents. nih.govtandfonline.comnih.gov The primary sulfonamide group (—SO₂NH₂) is a zinc-binding group that coordinates to the Zn²⁺ ion in the active site of metalloenzymes like carbonic anhydrase, leading to potent inhibition. tandfonline.com

Beyond carbonic anhydrases, sulfonamide-derived scaffolds have been shown to inhibit a wide range of other crucial enzymes:

Kinases: Sulfonamides are key components in many kinase inhibitors used in cancer therapy. They can act as tyrosine kinase inhibitors, disrupting pivotal signaling pathways in cancer progression, and have been developed as potent dual inhibitors of the PI3K/mTOR pathway. nih.govnih.gov

α-Glucosidase and α-Amylase: In the context of diabetes, novel sulfonamide derivatives have been shown to be excellent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. rsc.orgnih.gov Several synthesized compounds showed potency greater than the reference drug acarbose. rsc.orgnih.gov

Urease: To combat infections by pathogenic bacteria such as Helicobacter pylori, researchers have developed sulfonamide derivatives as urease inhibitors. nih.gov Compounds based on a 1,2-benzothiazine scaffold showed significantly more potent inhibition than the standard inhibitor, thiourea. nih.gov

Other Cancer-Related Enzymes: The versatility of the sulfonamide scaffold allows it to target a wide spectrum of enzymes implicated in cancer, including matrix metalloproteinases (MMPs), which are involved in invasion and metastasis, and histone deacetylases (HDACs), which are epigenetic targets. nih.gov

The table below summarizes the inhibitory activity of selected sulfonamide-based compounds against various enzymes.

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Source(s) |

| Sulfonamide-oxazole derivative (3a) | α-Glucosidase | 19.39 µM | rsc.org, nih.gov |

| Sulfonamide-pyrazole derivative (3b) | α-Glucosidase | 25.12 µM | rsc.org, nih.gov |

| Glycoconjugated sulfonamide (8d) | Carbonic Anhydrase II (hCA II) | 60 nM | nih.gov |

| Coumarin sulfonamide (71a) | MEK1 Kinase | 7 nM | mdpi.com |

| Coumarin sulfonamide (71b) | C-Raf Kinase | 5 nM | mdpi.com |

| 1,2-benzothiazine-N-arylacetamide (5k) | Urease | 9.8 µM | nih.gov |

Exploration of Sulfonamide Scaffolds for Diverse Biological Target Interactions

The therapeutic utility of the sulfonamide scaffold extends far beyond enzyme inhibition, encompassing a broad range of biological targets and pharmacological effects. eurekaselect.comepa.gov Since the discovery of the antibacterial prontosil (B91393) in the 1930s, sulfonamide-containing drugs have been developed to treat a multitude of conditions, demonstrating the scaffold's remarkable versatility. nih.gov

The structural and electronic properties of the sulfonamide group allow it to interact with a wide variety of biological receptors and macromolecules. This has led to the development of drugs with diverse mechanisms of action, including:

Antimicrobial and Antiviral Agents: Sulfonamides are well-established as antibacterial drugs. researchgate.net More recently, their potential as antiviral agents has been explored, with some derivatives showing promise as allosteric inhibitors of viral enzymes like the Dengue Virus (DENV) RNA-dependent RNA polymerase (RdRp). mdpi.com

Anti-inflammatory Drugs: The scaffold is a key feature in certain non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Anticonvulsant and Antidepressant Activities: Certain sulfonamide derivatives have been found to possess anticonvulsant and antidepressant properties, indicating their ability to interact with targets in the central nervous system. eurekaselect.comepa.gov

Modulators of Signaling Pathways: Beyond direct enzyme inhibition, sulfonamides can modulate complex signaling cascades. For example, they are integral to drugs that target the Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, which is crucial in inflammatory diseases. nih.gov

Antiparasitic and Antimalarial Drugs: The scaffold has been successfully incorporated into drugs used to treat parasitic infections, including malaria. eurekaselect.comepa.gov

The table below highlights the diverse biological activities associated with various sulfonamide-based scaffolds.

| Scaffold/Derivative Type | Biological Activity/Application | Source(s) |